

Technical Guide: Physicochemical Properties of 4-Benzylxy-2-nitrotoluene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Benzylxy-2-nitrotoluene

Cat. No.: B015661

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core physicochemical properties of **4-Benzylxy-2-nitrotoluene**, a key organic compound. The information is presented to support research and development activities where precise molecular data is essential.

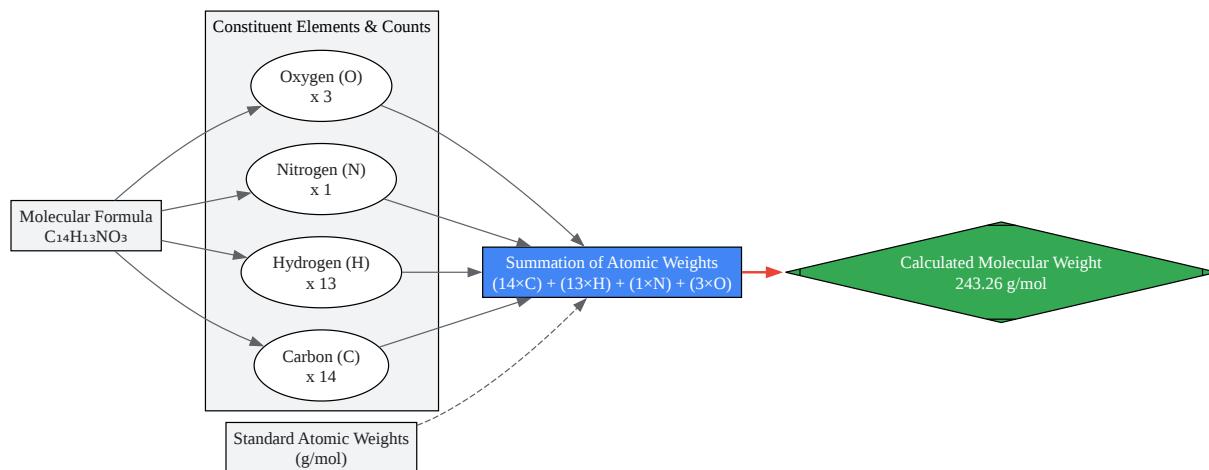
Chemical Identity and Molecular Formula

4-Benzylxy-2-nitrotoluene is an aromatic compound characterized by a toluene core substituted with both a nitro group and a benzylxy group. Accurate identification is critical for experimental reproducibility and regulatory compliance. The compound's key identifiers are summarized below.

Identifier	Value	Source
Chemical Name	4-Benzylxy-2-nitrotoluene	N/A
Synonyms	1-Methyl-2-nitro-4-phenylmethoxy-benzene	[1]
CAS Number	22424-58-4	[2]
Molecular Formula	C ₁₄ H ₁₃ NO ₃	[1] [2] [3]

Molecular Weight and Physicochemical Properties

The molecular weight is a fundamental property derived from the molecular formula. It is crucial for stoichiometric calculations in chemical synthesis, preparation of solutions of known molarity, and analytical characterizations.


Property	Value	Source
Molecular Weight	243.26 g/mol	[2] [4]
Exact Mass	243.089543 g/mol	[1] [4]
Appearance	Crystalline Solid	[5]
Melting Point	60-62 °C	[3]
Topological Polar Surface Area (TPSA)	52.37 Å ²	[2]

Calculation of Molecular Weight

The molecular weight (molar mass) is calculated by summing the atomic weights of each atom present in the molecular formula ($C_{14}H_{13}NO_3$).

- Carbon (C): 14 atoms \times 12.011 u = 168.154 u
- Hydrogen (H): 13 atoms \times 1.008 u = 13.104 u
- Nitrogen (N): 1 atom \times 14.007 u = 14.007 u
- Oxygen (O): 3 atoms \times 15.999 u = 47.997 u
- Total Molecular Weight: $168.154 + 13.104 + 14.007 + 47.997 = 243.262$ g/mol

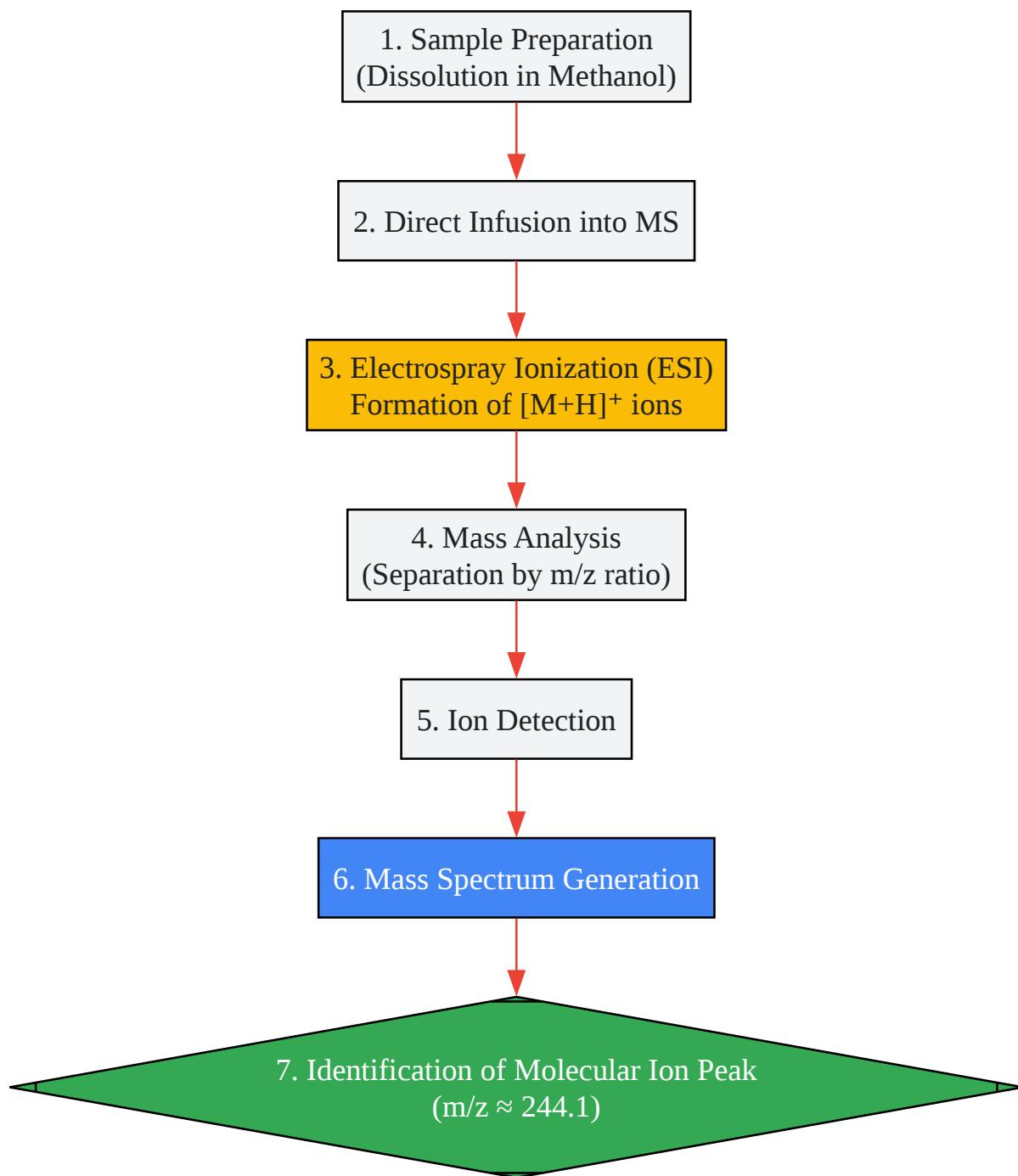
The following diagram illustrates the logical relationship for determining the molecular weight from the compound's formula.

[Click to download full resolution via product page](#)

Diagram 1: Logical workflow for molecular weight calculation.

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

Mass spectrometry is the standard analytical technique for determining the exact mass of a compound, thereby confirming its molecular weight and identity.


Objective: To verify the molecular weight of **4-Benzylxy-2-nitrotoluene** using Electrospray Ionization Mass Spectrometry (ESI-MS).

Methodology:

- Sample Preparation: Accurately weigh approximately 1 mg of the **4-Benzylxy-2-nitrotoluene** standard. Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution. Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
- Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

- Infusion: Introduce the diluted sample into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 μ L/min).
- Ionization: Ionize the sample molecules. In positive ion mode, this typically results in the formation of a protonated molecular ion $[M+H]^+$.
 - Source Parameters:
 - Capillary Voltage: 3.5 - 4.5 kV
 - Nebulizing Gas (N_2): 1.0 - 1.5 L/min
 - Drying Gas (N_2): 8 - 12 L/min, 300 - 350 °C
- Mass Analysis: Separate the generated ions in the mass analyzer based on their mass-to-charge ratio (m/z).
- Detection: Detect the ions and generate a mass spectrum, which plots relative intensity versus m/z.
- Data Analysis: Identify the peak corresponding to the protonated molecule $[M+H]^+$. The expected m/z for this ion would be approximately 244.097 (Calculated Exact Mass of 243.0895 + Mass of H^+). The experimentally determined mass should align with the theoretical exact mass within a narrow tolerance (e.g., < 5 ppm).

The workflow for this experimental procedure is outlined in the diagram below.

[Click to download full resolution via product page](#)

Diagram 2: Experimental workflow for MS-based molecular weight verification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. chemscene.com [chemscene.com]
- 3. mybiosource.com [mybiosource.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-Nitrotoluene | 99-99-0 [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-Benzyloxy-2-nitrotoluene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015661#molecular-weight-of-4-benzyloxy-2-nitrotoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com